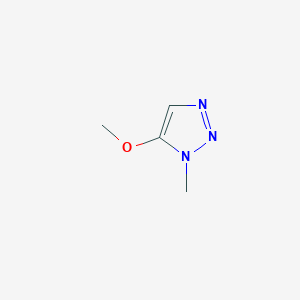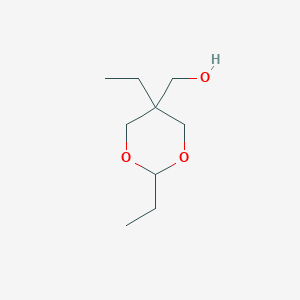
(2,5-Diethyl-1,3-dioxan-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Diethyl-1,3-dioxan-5-yl)methanol is an organic compound that belongs to the class of dioxanes It features a dioxane ring substituted with ethyl groups at the 2 and 5 positions and a methanol group at the 5 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Diethyl-1,3-dioxan-5-yl)methanol typically involves the cyclization of appropriate diols with aldehydes or ketones under acidic conditions. One common method is the reaction of 2,5-diethyl-1,3-dioxane with formaldehyde in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Room temperature to moderate heating
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvent: Common solvents include dichloromethane or toluene
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of fixed-bed reactors with acid-functionalized catalysts can enhance the efficiency of the cyclization reaction.
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Diethyl-1,3-dioxan-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the dioxane ring can lead to the formation of diols.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of (2,5-Diethyl-1,3-dioxan-5-yl)aldehyde or (2,5-Diethyl-1,3-dioxan-5-yl)carboxylic acid.
Reduction: Formation of 2,5-diethyl-1,3-dioxane-5,5-diol.
Substitution: Formation of various substituted dioxanes depending on the nucleophile used.
Applications De Recherche Scientifique
(2,5-Diethyl-1,3-dioxan-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential as a stabilizer for biological molecules and as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2,5-Diethyl-1,3-dioxan-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a stabilizer for reactive intermediates, thereby influencing the outcome of chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,2-Dimethyl-1,3-dioxan-5-yl)methanol
- (2,5-Dimethyl-1,3-dioxan-4-yl)methanol
- (2,2,5-Trimethyl-1,3-dioxan-5-yl)methanol
Uniqueness
(2,5-Diethyl-1,3-dioxan-5-yl)methanol is unique due to the presence of ethyl groups at the 2 and 5 positions, which can influence its chemical reactivity and physical properties. This structural variation can lead to differences in solubility, boiling point, and reactivity compared to similar compounds with different substituents.
Propriétés
IUPAC Name |
(2,5-diethyl-1,3-dioxan-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-3-8-11-6-9(4-2,5-10)7-12-8/h8,10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBNRGCJRKXMMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1OCC(CO1)(CC)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553227 |
Source


|
| Record name | (2,5-Diethyl-1,3-dioxan-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5187-25-7 |
Source


|
| Record name | (2,5-Diethyl-1,3-dioxan-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
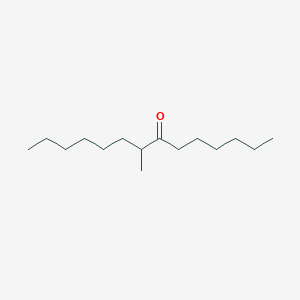
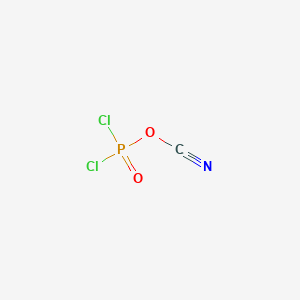
![4-[(M-Bromophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14733767.png)


![[2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate](/img/structure/B14733789.png)
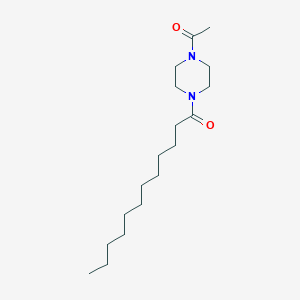
![{4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14733800.png)

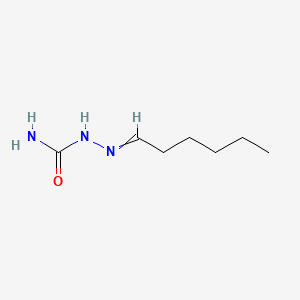
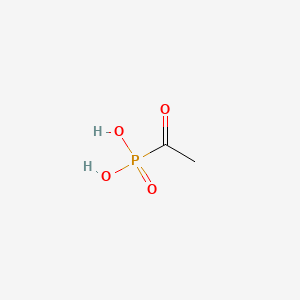

![3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine](/img/structure/B14733838.png)
